1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the properties of the compound like melting point, boiling point, solubility, density, etc .Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis and pharmacological activity of compounds related to 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide, emphasizing their potential in medical and pharmaceutical applications. A study by Thomas et al. (2016) on Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone highlighted their evaluation as antidepressant and nootropic agents, showcasing the chemical versatility and therapeutic potential of this compound class (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticonvulsant and Antimicrobial Properties
Kubicki et al. (2000) discussed the hydrogen bonding in anticonvulsant enaminones, which includes compounds structurally similar to 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide, highlighting their structural and potential therapeutic relevance (Kubicki, Bassyouni, & Codding, 2000). Desai et al. (2011) synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, investigating their in vitro antibacterial and antifungal activities, thereby indicating the broad-spectrum potential of related compounds (Desai, Dodiya, & Shihora, 2011).
Chemical Synthesis and Reactivity
Zhang, Tomizawa, and Casida (2004) synthesized alpha-nitro ketone derivatives, employing them as electrophiles and nucleophiles to create novel compounds that could serve as probes for nicotinic acetylcholine receptor interactions in Drosophila, demonstrating the compound's utility in biochemical research and potential implications for neuroscientific studies (Zhang, Tomizawa, & Casida, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-10-17(24(27)28)7-8-18(13)22-20(26)15-4-9-19(25)23(12-15)11-14-2-5-16(21)6-3-14/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUARPAMZDCQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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